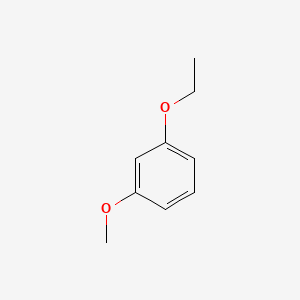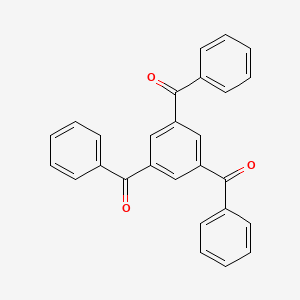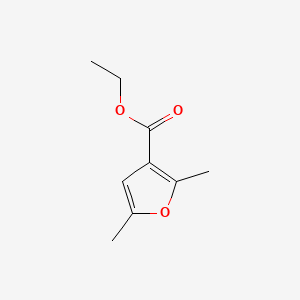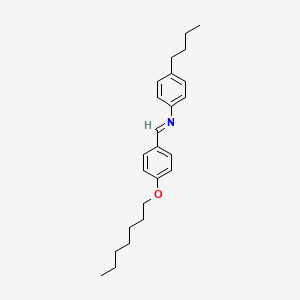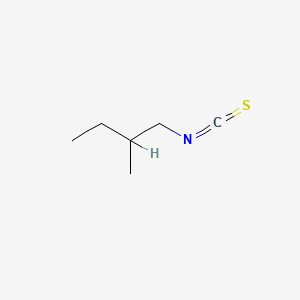
2-Methylbutyl isothiocyanate
Vue d'ensemble
Description
2-Methylbutyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their versatile reactivity and potential as synthetic intermediates. Although the provided papers do not directly discuss 2-methylbutyl isothiocyanate, they do provide insights into the synthesis and properties of related isothiocyanate compounds, which can be informative for understanding the chemistry of isothiocyanates in general.
Synthesis Analysis
The synthesis of isothiocyanate derivatives can be achieved through various methods. For instance, the reaction of methyl isothiocyanate with lithium diisopropylamide followed by alkylation with dimethyl sulfate can yield thiazole derivatives . Additionally, the isomerization of corresponding thiocyanates can lead to the formation of [2-(F-alkyl)ethyl] methylether isothiocyanates . These methods demonstrate the reactivity of isothiocyanates and their potential to form a wide range of products under different reaction conditions.
Molecular Structure Analysis
The molecular structure of isothiocyanate compounds can be quite diverse. For example, the crystal structure of 2,3,4,6-tetra-O-acetyl-(β-D-glycosyl)-isothiocyanate has been characterized, showing that it crystallizes in the cubic system with a normal hexopyranosyl ring adopting a 4C1 chair conformation . This highlights the structural complexity that isothiocyanate derivatives can possess, which is important for their reactivity and physical properties.
Chemical Reactions Analysis
Isothiocyanates are known to undergo various chemical reactions. They can react with diamines to form thioureas, which are excellent precursors for the synthesis of new compounds, such as perfluoroalkylated surfactants . The versatility of isothiocyanates in chemical reactions makes them valuable intermediates in the synthesis of a wide array of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives can be influenced by their molecular structure. For example, the amphiphilic nature of some isothiocyanate derivatives allows them to form vesicular systems in water, which can be identified by freeze fracture electron microscopy . The ability to form such structures is significant for applications in fields like materials science and pharmaceuticals.
Applications De Recherche Scientifique
-
Scientific Field: Antimicrobial Research
- Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
- They have been investigated for their antimicrobial properties against human pathogens .
- The use of plant-derived products as antimicrobial agents has been investigated in depth .
-
Scientific Field: Anti-inflammatory and Anticancer Research
- Scientific Field: Antimicrobial Activity against Human Infections
- Isothiocyanates (ITCs) have been investigated for their antimicrobial properties against human pathogens .
- The use of plant-derived products as antimicrobial agents has been investigated in depth .
- Results indicated that BITC and PEITC showed higher inhibition activity compared to vancomycin and to AITC .
- Scientific Field: Antimicrobial Activity against Human Infections
- Isothiocyanates (ITCs) have been investigated for their antimicrobial properties against human pathogens .
- The use of plant-derived products as antimicrobial agents has been investigated in depth .
- Results indicated that BITC and PEITC showed higher inhibition activity compared to vancomycin and to AITC .
Safety And Hazards
2-Methylbutyl isothiocyanate is harmful if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage . In case of ingestion, it is advised not to induce vomiting . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
1-isothiocyanato-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQGOSIKKPMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963164 | |
| Record name | 1-Isothiocyanato-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl isothiocyanate | |
CAS RN |
4404-51-7 | |
| Record name | 2-Methylbutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




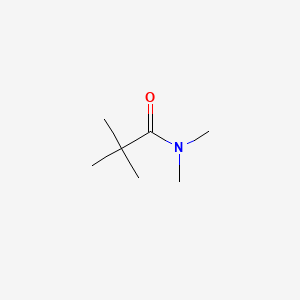
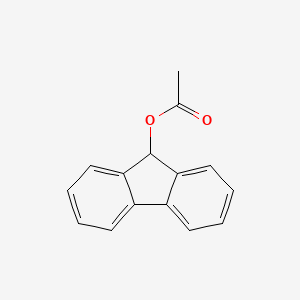

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
